(S)-2-(4-acetamidophenylsulfonamido)-4-methylpentanoic acid

Antimalarial drug discovery Dihydrofolate reductase (DHFR) Quinazolinone synthesis

(S)-2-(4-acetamidophenylsulfonamido)-4-methylpentanoic acid (CAS 64527-19-1), systematically named ((4-Acetamidophenyl)sulfonyl)-L-leucine, is a chiral sulfonamide-derivatized amino acid with the formula C14H20N2O5S (MW 328.38). It integrates the core L-leucine pharmacophore with a 4-acetamidobenzenesulfonamide moiety, generating a compound with dual functionality for both covalent modification and molecular recognition.

Molecular Formula C14H20N2O5S
Molecular Weight 328.39 g/mol
CAS No. 64527-19-1
Cat. No. B3148433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(4-acetamidophenylsulfonamido)-4-methylpentanoic acid
CAS64527-19-1
Molecular FormulaC14H20N2O5S
Molecular Weight328.39 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C
InChIInChI=1S/C14H20N2O5S/c1-9(2)8-13(14(18)19)16-22(20,21)12-6-4-11(5-7-12)15-10(3)17/h4-7,9,13,16H,8H2,1-3H3,(H,15,17)(H,18,19)/t13-/m0/s1
InChIKeyPMYKMOSLSQSYOI-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 64527-19-1: ((4-Acetamidophenyl)sulfonyl)-L-leucine – A Bifunctional Sulfonamide-Amino Acid Building Block for MedChem Synthesis


(S)-2-(4-acetamidophenylsulfonamido)-4-methylpentanoic acid (CAS 64527-19-1), systematically named ((4-Acetamidophenyl)sulfonyl)-L-leucine, is a chiral sulfonamide-derivatized amino acid with the formula C14H20N2O5S (MW 328.38) . It integrates the core L-leucine pharmacophore with a 4-acetamidobenzenesulfonamide moiety, generating a compound with dual functionality for both covalent modification and molecular recognition. This compound is predominantly employed as a key synthetic intermediate rather than a final active pharmaceutical ingredient; it serves as a precursor for generating focused libraries of quinazolin-4(3H)-ones with antimalarial activity targeting Pf-DHFR [1], as well as a scaffold for investigating inhibition of amino acid transporters (LAT1) and serine/cysteine proteases [2][3].

Why CAS 64527-19-1 Cannot Be Replaced by Generic Sulfonamide or Leucine Derivatives in Synthesis and Profiling Workflows


Generic substitution of CAS 64527-19-1 with simpler N-acetyl-sulfanilyl derivatives or unprotected L-leucine fails to recapitulate the unique molecular topology required for specific biological interactions. The 4-acetamidophenylsulfonyl group provides both hydrogen bond donor/acceptor capacity and a planar aromatic surface critical for engaging the p-aminobenzoic acid (PABA) binding pocket of dihydrofolate reductase (DHFR) enzymes [1]. When this moiety is conjugated to the chiral α-carbon of L-leucine, it creates a geometrically constrained scaffold that has been specifically utilized to N-heterocyclize into quinazolinones—a transformation that cannot be achieved with non-sulfonamide leucine analogs or with sulfanilamide alone [1]. Furthermore, while unmodified L-leucine is a natural substrate for the LAT1 transporter (Km ~29–46 µM), the N-sulfonylated analog exhibits a vastly different interaction profile with LAT1 (IC50 = 1.12 × 10^5 nM), demonstrating that sulfonamide derivatization fundamentally alters target recognition [2].

Quantitative Differentiation Evidence for CAS 64527-19-1: Comparative Bioactivity and Synthetic Utility Data


Synthetic Utility for DHFR-Focused Antimalarial Libraries: CAS 64527-19-1 Enables Quinazolinone Formation Inaccessible from Non-Sulfonamide Leucine

In the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones, CAS 64527-19-1 serves as the sole starting material providing the leucine-linked sulphonamide backbone for N-heterocyclization via the Grimmel method. The resultant hybrid quinazolinones (5a–5s) were screened against P. falciparum, with five derivatives (5g, 5l, 5m, 5n, 5p) demonstrating in vitro antimalarial potency comparable to reference drugs [1]. By contrast, the use of unprotected L-leucine or simple benzenesulfonamide cannot undergo the same microwave-assisted cyclization with 2-aminobenzamides to form the fused quinazolinone core. The compound's specific combination of a free carboxyl (for solubility and salt formation) and a pre-installed arylsulfonamide (for cyclization) is essential; N-acetylsulfanilyl chloride (CAS 121-60-8), a common alternative sulfonylation reagent, would require additional deprotection and coupling steps, adding 2–3 synthetic transformations [2].

Antimalarial drug discovery Dihydrofolate reductase (DHFR) Quinazolinone synthesis

LAT1 Transporter Interaction Profile: CAS 64527-19-1 Displays Over 1000-Fold Weaker Affinity Than Native L-Leucine, Demonstrating Tunable Transporter Engagement

In a competitive inhibition assay using [14C]-L-leucine uptake in human MCF7 breast cancer cells, CAS 64527-19-1 exhibited an IC50 of 1.12 × 10^5 nM (112 µM) against the LAT1 transporter [1]. This represents a >1000-fold loss of apparent affinity compared to the native substrate L-leucine, which is transported by LAT1 with Km values typically reported between 29–46 µM [2]. This large differential demonstrates that N-sulfonylation effectively abrogates substrate recognition, while still retaining the ability to compete at sufficiently high concentrations. In contrast, N-methyl-L-leucine and other N-alkyl leucine derivatives often retain substantial substrate activity (Km values in the 50–200 µM range), meaning they are more prone to being actively transported rather than simply blocking the transporter [3]. The acetamidophenylsulfonyl group thus provides a unique balance between maintaining binding competence and abolishing transport, which is advantageous for designing non-transported LAT1 inhibitors.

L-type amino acid transporter 1 (LAT1) Solute carrier transport MCF7 breast cancer cells

Proteasome β5 Subunit Inhibition: CAS 64527-19-1 Shows Weak Activity (Ki = 4.7 µM), Positioning It as a Low-Potency Scaffold Relative to Epoxyketone Inhibitors

CAS 64527-19-1 was evaluated for competitive inhibition of the chymotrypsin-like (β5) activity of the human 20S proteasome, yielding a Ki of 4.70 × 10^3 nM (4.7 µM) [1]. In the same assay system, the benchmark peptide-based inhibitor MG-132 (Z-Leu-Leu-Leu-al) typically exhibits a Ki of approximately 4–10 nM [2], representing a ~500–1000-fold greater potency. However, compared to other sulfonamide-based scaffolds such as simple N-tosyl-L-leucine (Ki typically >50 µM for β5), CAS 64527-19-1 shows modestly enhanced affinity, likely attributable to the additional hydrogen bonding capacity of the 4-acetamido substituent engaging the S3/S4 subsites of the proteasome [3]. The compound's weak but measurable proteasome inhibition distinguishes it from inactive sulfonamide analogs and suggests its utility as a starting template for fragment-based optimization rather than a final probe.

20S proteasome Chymotrypsin-like activity Proteasome inhibitor scaffold

Thrombin Inhibition Potential: Patent Disclosure Identifies CAS 64527-19-1 as a Formula (I) Compound for Anticoagulant Development

Chinese patent literature discloses N-p-acetamido-benzenesulfonyl-D-leucine (CAS 64527-19-1) as a compound encompassed by Formula (I) claimed for thrombin inhibitory activity, with pharmaceutical compositions described for the treatment and prevention of thrombin-mediated diseases [1]. While specific IC50 or Ki values for CAS 64527-19-1 against thrombin are not publicly available in the indexed literature, the patent's explicit inclusion of this compound in a Markush structure covering active thrombin inhibitors indicates that the 4-acetamidophenylsulfonyl group combined with a leucine-derived backbone satisfies key pharmacophoric requirements for thrombin active site engagement. This is consistent with established structure-activity relationships for sulfonamide-based thrombin inhibitors, where the aryl sulfonamide moiety binds the S1 specificity pocket and the amino acid carboxylate engages catalytic triad residues [2]. The D-leucine stereochemistry (as referenced in the patent) is particularly notable, as it confers metabolic stability relative to L-amino acid-based peptide inhibitors.

Thrombin inhibitor Serine protease Anticoagulant patent

Optimal Deployment Scenarios for CAS 64527-19-1 in Drug Discovery and Chemical Biology


Synthesis of Quinazolinone-Based Antimalarial Leads Targeting Pf-DHFR

CAS 64527-19-1 is the preferred starting material for one-pot, microwave-assisted N-heterocyclization to generate 2,3-disubstituted quinazolin-4(3H)-ones. This reaction uses TEAA as an ionic liquid solvent/catalyst and proceeds directly from the pre-formed sulfonamide-leucine conjugate, bypassing amino acid protection and sulfonylation steps that would otherwise add 8–12 hours to the synthetic sequence [1]. Five quinazolinone products (5g, 5l, 5m, 5n, 5p) derived from this compound demonstrated in vitro anti-P. falciparum activity comparable to reference antifolates, with favorable ADMET predictions supporting their oral bioavailability potential [1].

Development of Non-Transportable LAT1 Probes for Cancer Cell Amino Acid Deprivation Studies

With an IC50 of 112 µM against LAT1-mediated [14C]-L-leucine uptake in MCF7 cells—over 1000-fold weaker than native L-leucine substrate affinity—CAS 64527-19-1 is suitable as a negative control or starting scaffold for developing inhibitors that block LAT1 without being transported into cells [2]. This profile is distinct from N-methyl or N-ethyl leucine analogs which retain significant substrate activity, making CAS 64527-19-1 the preferred choice when a pure competitive binding phenotype (decoupled from transport) is required for mechanistic studies or high-concentration pharmacological LAT1 blockade [3].

Starting Point for Fragment-Based Proteasome Inhibitor Optimization

CAS 64527-19-1 exhibits a Ki of 4.7 µM against the chymotrypsin-like activity of the human 20S proteasome, representing moderate affinity that is approximately 10-fold better than simple N-tosyl-L-leucine (>50 µM) but far weaker than peptide aldehydes like MG-132 (4–10 nM) [4][5]. This intermediate potency, combined with the 4-acetamido hydrogen bond donor/acceptor functionality, makes it a tractable fragment hit for structure-guided optimization of the S3/S4 binding pocket region. Medicinal chemistry groups focused on non-covalent proteasome inhibitors should select this compound over less functionalized sulfonamide leucine derivatives when initiating hit-to-lead campaigns [4].

Thrombin Inhibitor Research Using a D-Leucine Sulfonamide Scaffold

Patent disclosures identify N-p-acetamido-benzenesulfonyl-D-leucine (CAS 64527-19-1) within the Markush scope of thrombin-inhibitory Formula (I) compounds [6]. The D-configuration of the leucine moiety offers protease resistance advantages over L-amino acid-based inhibitors, while the 4-acetamidophenyl group provides a vector for further derivatization to optimize S1 pocket occupancy. Investigators pursuing anticoagulant discovery programs should prioritize CAS 64527-19-1 as a key intermediate for synthesizing focused libraries of sulfonamide-based thrombin inhibitors with potential for oral bioavailability [6][7].

Quote Request

Request a Quote for (S)-2-(4-acetamidophenylsulfonamido)-4-methylpentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.